molecular formula C8H5N5 B086932 4-(2H-tetrazol-5-yl)benzonitrile CAS No. 14389-10-7

4-(2H-tetrazol-5-yl)benzonitrile

Cat. No.: B086932
CAS No.: 14389-10-7
M. Wt: 171.16 g/mol
InChI Key: KFSAVNQQBAZFIP-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Tetrazole Chemistry

The journey of tetrazole chemistry began in 1885 at the University of Uppsala, where Swedish chemist J.A. Bladin first synthesized a tetrazole derivative. hilarispublisher.comnih.govresearchgate.net Bladin's work involved the reaction of dicyanophenylhydrazine with nitrous acid, leading to the formation of a compound he named "tetrazole". nih.gov Early synthetic methods for preparing tetrazoles often involved hazardous reagents like hydrazoic acid and hydrogen cyanide, which are highly toxic and explosive. thieme-connect.com

Over the decades, particularly from the 1950s onwards, interest in this heterocycle grew, leading to the development of safer and more efficient synthetic methodologies. researchgate.net A pivotal advancement was the use of [3+2] cycloaddition reactions between nitriles and azides, which has become a conventional method for synthesizing 5-substituted 1H-tetrazoles. nih.govthieme-connect.com Modern approaches often utilize safer azide (B81097) sources, such as sodium azide or trimethylsilyl (B98337) azide, and employ various catalysts, including heterogeneous catalysts and nanoparticles, to improve reaction efficiency and safety. thieme-connect.combeilstein-journals.org The evolution of synthetic routes has been crucial in unlocking the full potential of tetrazole derivatives for research and development.

The Tetrazole Moiety as a Pivotal Pharmacophore and Bioisostere in Drug Discovery

The tetrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, largely due to its role as a bioisostere for the carboxylic acid group. beilstein-journals.orgvu.edu.au Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The tetrazole group is comparable in size and acidity (pKa ≈ 4.9) to a carboxylic acid, allowing it to engage in similar interactions with biological targets. wikipedia.orgacs.org

The replacement of a carboxylic acid with a tetrazole ring in a drug molecule can offer several advantages:

Metabolic Stability: The tetrazole ring is generally more stable to metabolic transformations compared to the carboxylic acid functional group. tandfonline.com

Increased Lipophilicity: Tetrazolate anions are typically more lipophilic than the corresponding carboxylates, which can enhance a drug's ability to cross cell membranes. acs.orghilarispublisher.com

Improved Bioavailability: The enhanced lipophilicity and metabolic stability can lead to better oral bioavailability. tandfonline.comhilarispublisher.com

Receptor Interaction: The delocalized negative charge over the five-membered ring provides a larger molecular surface area for potential interactions with biological receptors. acs.org The four nitrogen atoms can also participate in hydrogen bonding. acs.org

This bioisosteric relationship has been successfully exploited in the development of numerous marketed drugs across various therapeutic areas. vu.edu.autandfonline.com The World Health Organization has even recognized the tetrazole ring as an important descriptor in methodologies for designing new drugs. hilarispublisher.comhilarispublisher.com

Drug NameTherapeutic ClassRole of Tetrazole Moiety
Losartan (B1675146)AntihypertensiveActs as a bioisostere for a carboxylic acid, contributing to its angiotensin II receptor antagonism. wikipedia.orgtandfonline.com
ValsartanAntihypertensiveThe tetrazole group is a key component for binding to the AT1 receptor. tandfonline.com
IrbesartanAntihypertensiveFeatures a tetrazole ring as a carboxylic acid surrogate. tandfonline.com
CandesartanAntihypertensiveThe tetrazole moiety is crucial for its pharmacological activity as an angiotensin II receptor blocker. wikipedia.orgtandfonline.com
CefazolinAntibioticA first-generation cephalosporin (B10832234) antibiotic containing a tetrazole ring. thieme-connect.com
TedizolidAntibioticAn oxazolidinone antibiotic where the tetrazole ring plays a role in its activity. tandfonline.com
LetrozoleAnticancerAn aromatase inhibitor used in the treatment of breast cancer. tandfonline.com

Research Landscape of 4-(2H-tetrazol-5-yl)benzonitrile: A Review of Academic Relevance

The compound this compound (C₈H₅N₅) is a specific example of a 5-substituted tetrazole. nih.gov Its structure features a benzonitrile (B105546) group attached to the 5-position of the tetrazole ring. The academic relevance of this compound lies primarily in its synthesis and its potential as a building block for more complex molecules, particularly in coordination chemistry and medicinal chemistry.

The synthesis of 5-substituted-1H-tetrazoles from organic nitriles is a well-established and common synthetic route. taylorandfrancis.com Specifically, 4-(1H-tetrazol-5-yl)benzonitrile has been synthesized with high yield (96%) via a [3+2] cycloaddition reaction between terephthalonitrile (B52192) (a dinitrile) and sodium azide, using a specific catalytic system. thieme-connect.com This highlights a straightforward method for its preparation from readily available starting materials.

While direct and extensive research focusing solely on the biological activity of this compound is not widely documented in the provided results, the structural motifs it contains—the tetrazole ring and the nitrile group—are of significant interest. Nitrile derivatives are important industrial chemicals, for instance, as precursors to phthalocyanines. nih.gov The tetrazole component, as extensively discussed, is a key pharmacophore. Therefore, this compound is a valuable research chemical and intermediate.

Research on structurally related compounds further underscores the academic interest in this molecular framework. For example, the synthesis and crystal structure of 4-((2H-tetrazol-2-yl)methyl)benzonitrile have been reported. nih.govdoaj.org This related compound was synthesized by reacting 4-(bromomethyl)benzonitrile with 2H-tetrazole. nih.gov Such studies are crucial for understanding the structural and electronic properties that govern how these molecules pack in a solid state and interact with other molecules, which is fundamental for designing new materials and drugs. The investigation of such compounds contributes to the broader understanding of tetrazole chemistry and its applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2H-tetrazol-5-yl)benzonitrile
Source PubChem
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InChI

InChI=1S/C8H5N5/c9-5-6-1-3-7(4-2-6)8-10-12-13-11-8/h1-4H,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSAVNQQBAZFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318926
Record name 4-(2H-tetrazol-5-yl)benzonitrile
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Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14389-10-7
Record name 4-(2H-Tetrazol-5-yl)benzonitrile
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Record name 4-(2H-Tetrazol-5-yl)benzonitrile
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Record name 14389-10-7
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Record name 4-(2H-tetrazol-5-yl)benzonitrile
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Synthetic Strategies and Methodological Innovations for 4 2h Tetrazol 5 Yl Benzonitrile and Analogues

Established and Emerging [3+2] Cycloaddition Approaches to Tetrazole Formation

The [3+2] cycloaddition of an azide (B81097) with a nitrile is the most conventional and widely employed method for constructing the tetrazole ring. thieme-connect.com This reaction can be performed under various conditions, including the use of hydrazoic acid, though this reagent is highly volatile, toxic, and explosive, leading to the development of safer alternatives. thieme-connect.com

Classical Nitrile-Azide Cycloadditions and their Modifications

The foundational method for synthesizing 5-substituted 1H-tetrazoles involves the reaction of a nitrile with an azide source. thieme-connect.com Initially, this was accomplished using hydrazoic acid, but due to its hazardous nature, modifications were developed. thieme-connect.com A significant improvement was the use of inorganic sodium azide with ammonium (B1175870) chloride in dimethylformamide (DMF). thieme-connect.com Further advancements include the use of amine salts as catalysts in DMF, which allows the reaction to proceed under mild conditions with good to excellent yields. tandfonline.com The use of silica (B1680970) sulfuric acid as a heterogeneous catalyst also provides a robust method for this transformation, yielding products in the 72%-95% range. nih.gov These modifications aim to improve safety, efficiency, and environmental friendliness.

Zinc-Catalyzed and Other Metal-Mediated Tetrazole Syntheses

To overcome the high activation energy of the cycloaddition, various metal catalysts have been introduced. nih.gov Zinc salts, particularly zinc bromide, have been shown to effectively catalyze the reaction of nitriles with sodium azide in water, offering a safer and more environmentally friendly alternative to traditional methods that often use toxic metals and organic solvents. organic-chemistry.orgnih.gov This method is versatile, accommodating a wide range of nitriles. organic-chemistry.orgnih.gov The use of water as a solvent mitigates explosion hazards and the slightly alkaline conditions minimize the release of hazardous hydrazoic acid. organic-chemistry.org Other metals, such as copper and lead, have also been employed. Copper-catalyzed cycloadditions using trimethylsilyl (B98337) azide have been developed, and it is proposed that a copper azide species is formed in situ. scilit.com Lead(II) chloride has also been identified as an efficient and reusable catalyst for this transformation. academie-sciences.fr A novel cobalt(II) complex has demonstrated excellent activity for the synthesis of 1H-tetrazoles under homogeneous conditions, representing the first use of cobalt complexes for this purpose. nih.govacs.org

Microwave-Assisted and Solvent-Free Methodologies for Tetrazole Annulation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. thieme-connect.comlew.ro For the synthesis of 5-substituted 1H-tetrazoles, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes. thieme-connect.comorganic-chemistry.orgrsc.org This technique, often coupled with the use of catalysts, allows for the efficient conversion of even inactive nitriles. organic-chemistry.org For example, using microwave heating in DMF, inactive nitriles can be converted to their corresponding tetrazoles in high yields within a couple of hours, a significant improvement over conventional heating which can take up to 40 hours. organic-chemistry.org

Solvent-free, or neat, reaction conditions represent a greener approach to chemical synthesis. tandfonline.comtandfonline.com The [3+2] cycloaddition of nitriles and sodium azide has been successfully carried out under solvent-free conditions, often facilitated by microwave irradiation or the use of specific catalysts. aip.orgaip.org For instance, a method using a copper(I) salt and cesium carbonate under microwave irradiation without a solvent has been developed for the synthesis of 5-substituted-1H-tetrazoles. aip.orgaip.org Another approach utilizes magnetically recoverable nano-Fe3O4/In as a heterogeneous catalyst under solvent-free conditions, offering high efficiency and easy catalyst recovery. tandfonline.comtandfonline.com

Catalytic Systems for Enhanced Synthetic Efficiency

The development of advanced catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of tetrazole synthesis. Both homogeneous and heterogeneous catalysts have been extensively explored.

Application of Homogeneous Catalysts in Tetrazole Synthesis

Homogeneous catalysts, which are in the same phase as the reactants, offer high activity and selectivity. In tetrazole synthesis, various soluble metal salts and complexes have been utilized. As mentioned earlier, zinc salts like ZnBr2 are effective homogeneous catalysts in aqueous media. organic-chemistry.org More recently, a cobalt(II) complex with a tetradentate ligand has been reported as a highly efficient homogeneous catalyst for the [3+2] cycloaddition of nitriles and sodium azide, providing near-quantitative yields for a variety of substrates. nih.govacs.org Mechanistic studies suggest the formation of an intermediate cobalt(II) diazido complex is key to the catalytic cycle. nih.govacs.orgresearchgate.net While homogeneous catalysts are highly effective, their separation from the reaction mixture can be challenging. mostwiedzy.pl

Development and Utilization of Heterogeneous Nanocatalysts (e.g., Nano-TiCl4.SiO2, Nano TiO2)

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of easy separation and reusability, contributing to more sustainable chemical processes. rsc.orgmostwiedzy.pl Nanocatalysts, with their high surface-area-to-volume ratio, have shown exceptional efficiency in various organic transformations, including tetrazole synthesis. nih.govrsc.orgamerigoscientific.com

Nano-TiCl4.SiO2: This solid Lewis acid, synthesized from nano-SiO2 and TiCl4, has proven to be a highly efficient and reusable catalyst for the preparation of 5-substituted 1H-tetrazole derivatives. scielo.org.zacore.ac.ukresearchgate.net The reaction proceeds in DMF at reflux with short reaction times and high yields. scielo.org.za The catalyst is easily recovered by filtration and can be reused multiple times without a significant loss of activity. scielo.org.zacore.ac.ukresearchgate.net

Nano TiO2: Nano titanium dioxide is another effective and reusable heterogeneous catalyst for the [2+3] cycloaddition of nitriles and sodium azide to produce 5-substituted 1H-tetrazoles. iiste.org This method offers high yields, a simple work-up procedure, and the catalyst can be recovered and reused for several cycles with consistent activity. iiste.org The synthesis of 4-(1H-tetrazol-5-yl)benzonitrile has been specifically reported using nano TiO2 as a catalyst. iiste.org

Other notable heterogeneous nanocatalysts include:

Nano-Fe3O4/In: A magnetically recoverable catalyst used for the solvent-free synthesis of 5-substituted-tetrazoles. tandfonline.comtandfonline.com

Copper-based nanocatalysts: Various copper-containing nanomaterials, such as those supported on Fe3O4@SiO2, have been employed for efficient tetrazole synthesis. amerigoscientific.comnih.gov

Zinc oxide (ZnO) nanoparticles: These serve as efficient heterogeneous acid catalysts, promoting the [3+2] cycloaddition with high yields and excellent recyclability. amerigoscientific.com

The development of these nanocatalytic systems represents a significant step towards greener and more economical production of 4-(2H-tetrazol-5-yl)benzonitrile and its analogues. rsc.orgamerigoscientific.com

Regioselective Synthesis of 2H-Tetrazole Isomers and Derivatives

The synthesis of tetrazole derivatives often yields a mixture of 1H- and 2H-isomers, posing a significant challenge for chemists aiming for specific therapeutic targets. The regioselectivity of the reaction is crucial as the different isomers can exhibit distinct biological and physicochemical properties. This section explores various strategies developed to achieve preferential formation of the thermodynamically more stable 2H-tetrazole isomers.

Strategies for Preferential 2H-Tetrazole Formation

Achieving regioselective synthesis of 2,5-disubstituted-2H-tetrazoles is a key objective in medicinal chemistry. The 2H-tetrazole moiety is a bioisostere for the cis-amide group, while the 1H-isomer mimics the trans-amide. Several methods have been developed to favor the formation of the N2-substituted isomer.

One effective strategy involves the N-arylation of 5-substituted-1H-tetrazoles. A metal-free approach utilizes diaryliodonium salts for the regioselective N2-arylation, which is applicable to a wide range of aryl groups, including those that are electron-rich and electron-deficient. organic-chemistry.org A one-pot system can even synthesize 2,5-diaryl-tetrazoles directly from nitriles. organic-chemistry.org Another method employs a copper-catalyzed reaction with arylboronic acids in the presence of a specific copper-TMEDA complex, [Cu(OH)(TMEDA)]2Cl2, to achieve mild and highly regioselective 2-arylation. organic-chemistry.org

Alkylation reactions also provide a route to 2,5-disubstituted tetrazoles. The diazotization of aliphatic amines can be used for the preferential alkylation of monosubstituted tetrazoles. organic-chemistry.org This has been incorporated into a one-pot 1,3-dipolar cycloaddition/diazotization sequence starting from nitriles. organic-chemistry.org

A notable method for the regioselective synthesis of 2,5-disubstituted-2H-tetrazoles is the coupling of N-tosylhydrazones with 5-substituted 1H-tetrazoles. researchgate.net This reaction, activated by heat and a base like potassium carbonate, demonstrates high regioselectivity, yielding the 2,5-disubstituted-2H-tetrazoles as the major product. researchgate.net

The reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid also proceeds with high regioselectivity to form 2-adamantyl-5-aryl-2H-tetrazoles. nih.gov These compounds are reported to be thermally stable up to approximately 150°C. nih.gov

The table below summarizes various regioselective methods for 2H-tetrazole formation.

MethodReactantsReagents/CatalystKey Feature
N2-Arylation5-Substituted-1H-tetrazole, Diaryliodonium saltsMetal-freeWide substrate scope
N2-Arylation5-Substituted-1H-tetrazole, Arylboronic acids[Cu(OH)(TMEDA)]2Cl2Mild conditions, high regioselectivity
AlkylationMonosubstituted tetrazole, Aliphatic aminesDiazotizationPreferential N2-alkylation
C-N CouplingN-Tosylhydrazone, 5-Substituted 1H-tetrazoleK2CO3, HeatHigh regioselectivity for 2,5-disubstitution
Alkylation5-Aryl-NH-tetrazole, Adamantan-1-olConcentrated H2SO4Forms 2-adamantyl derivatives regioselectively

Synthesis of Pyrazole-Fused and Other Linked Tetrazole Derivatives

Hybrid molecules incorporating both pyrazole (B372694) and tetrazole moieties have garnered significant interest due to their potential applications in medicinal chemistry. mdpi.com Various synthetic strategies have been developed to link these two important heterocyclic rings.

One common approach involves creating a carbon-carbon junction between the two rings. For instance, 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles can be converted into 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives through a reaction with sodium azide and ammonium chloride in DMF. mdpi.com

Another strategy is to use a spacer, such as a phenyl ring, to separate the pyrazole and tetrazole moieties. This can be achieved by first forming a tetrazole from 4-aminoacetophenone, followed by condensation with benzaldehyde (B42025) to create a chalcone (B49325) derivative. The double bond in the chalcone is then converted to a pyrazole ring by reacting with hydrazine (B178648). mdpi.com

A direct linkage via a methylene (B1212753) bridge has also been reported. mdpi.com In this method, a pyrazole ester is functionalized with a nitrile group using chloroacetonitrile (B46850). The nitrile is then converted to a tetrazole ring via a 1,3-dipolar cycloaddition with sodium azide. mdpi.com A similar "Click-Chemistry" reaction using sodium azide and zinc chloride in an aqueous solution has also been employed to form methylene-junctional bi-heterocyclic compounds. mdpi.com The synthesis of new functionalized tetrazole-pyrazole compounds has been reported to yield molecules with vasorelaxant activity. nih.govdeepdyve.com For example, ethyl 1-((2-(3-bromopropyl)-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate showed significant vasorelaxant effects. nih.govdeepdyve.com

The synthesis of fused tetrazole derivatives, such as tetrazolopyrazinones and tetrazolotriazepinones, can be achieved through multicomponent reactions involving N-Boc protected hydrazine and α-amino acid-derived isocyanides, followed by post-cyclization steps. acs.org Other fused systems like pyrano[3,2-e]tetrazolo[1,5-c]pyrimidines have been synthesized by reacting pyrano[3,2-c]chromene-based tetrazoles with reagents like carbon disulfide or benzaldehyde. researchgate.net

The following table outlines different strategies for linking pyrazole and tetrazole rings.

Linkage StrategyDescriptionExample Reaction
Carbon-Carbon JunctionDirect bond between the pyrazole and tetrazole rings.Conversion of pyrazole-4-carbonitriles with NaN3/NH4Cl. mdpi.com
Phenyl Ring SpacerA phenyl group separates the two heterocyclic moieties.Formation of a tetrazole from 4-aminoacetophenone, followed by chalcone formation and pyrazoline synthesis. mdpi.com
Methylene BridgeA -CH2- group connects the pyrazole and tetrazole rings.Functionalization of pyrazole with chloroacetonitrile followed by tetrazole formation with NaN3. mdpi.com
Fused SystemsThe pyrazole and tetrazole rings share a common bond.Multicomponent reaction followed by cyclization to form tetrazolopyrazinones. acs.org

Preparation of Aminoalkyl-Substituted Benzonitrile (B105546) Tetrazoles

Aminoalkyl-substituted tetrazoles represent an important class of compounds in drug discovery. A series of novel 4-((5-(substituted aminomethyl)-1H-tetrazol-1-yl))benzonitriles has been prepared through a multi-step synthesis. researchgate.net The process begins with the protection of p-aminobenzonitrile using acetoxyacetyl chloride. This is followed by the formation of the tetrazole ring using trimethylsilyl azide (CH3SiN3) under DIAD/TPP conditions to yield (1-(4-cyanophenyl)-1H-tetrazol-5-yl)methyl acetate. Subsequent hydrolysis, chlorination, and reaction with various amines produce the final aminoalkyl-substituted benzonitrile tetrazoles. researchgate.net

The Ugi four-component reaction (Ugi-4CR) is another powerful tool for synthesizing α-aminomethyl tetrazoles. acs.org This reaction offers a convergent pathway to complex molecules from simple starting materials. acs.org For example, a sequential Ugi-4CR/Staudinger/Aza-Wittig/cyclization reaction has been employed to efficiently synthesize tetrazole-linked quinazoline (B50416) derivatives. colab.ws

The synthesis of 4-((2H-tetrazol-2-yl)methyl)benzonitrile, a related structure, was achieved by reacting 4-(bromomethyl)benzonitrile with 2H-tetrazole in the presence of potassium hydroxide (B78521) in methanol. nih.govdoaj.org While this specific example does not feature an amino group on the alkyl chain, the methodology for attaching a substituted methyl group to the tetrazole ring is relevant.

A general protocol for synthesizing 5-substituted-1H-tetrazoles from a wide variety of nitriles, including those with alkyl substituents, involves the use of sodium azide with zinc salts as catalysts in water. organic-chemistry.org This method is noted for its broad scope and improved safety profile, as it minimizes the release of hazardous hydrazoic acid. organic-chemistry.org

The table below details the synthetic approaches for aminoalkyl-substituted benzonitrile tetrazoles.

MethodStarting MaterialKey ReagentsProduct Type
Multi-step Synthesisp-AminobenzonitrileAcetoxyacetyl chloride, CH3SiN3, DIAD/TPP, various amines4-((5-(Substituted aminomethyl)-1H-tetrazol-1-yl))benzonitriles researchgate.net
Alkylation4-(Bromomethyl)benzonitrile2H-Tetrazole, KOH4-((2H-Tetrazol-2-yl)methyl)benzonitrile nih.govdoaj.org
Ugi-4CRIsocyanides, amines, aldehydes/ketones, azide sourceMulticomponentα-Aminomethyl tetrazoles acs.org
Zinc-Catalyzed CycloadditionOrganonitrilesNaN3, Zinc salts (e.g., ZnBr2)5-Substituted-1H-tetrazoles organic-chemistry.org

Structure Activity Relationship Sar Investigations of 4 2h Tetrazol 5 Yl Benzonitrile Analogues in Medicinal Chemistry

Elucidation of Structural Determinants for Biological Efficacy

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and chemical properties. For analogues of 4-(2H-tetrazol-5-yl)benzonitrile, even minor structural alterations can lead to significant changes in their pharmacological profiles.

The introduction of halogen atoms and electron-donating or electron-withdrawing groups onto the aromatic rings of this compound analogues can profoundly influence their biological activity. These substitutions can alter the molecule's electronic distribution, lipophilicity, and steric properties, thereby affecting its ability to bind to a biological target.

In the context of related heterocyclic compounds, the nature and position of substituents are critical. For instance, in a series of quinazoline (B50416) derivatives, the substitution with electron-donating groups like -CH3 and -OCF3 led to a decrease in inhibitory activity against certain kinases, whereas electron-withdrawing groups such as -Cl, -Br, and -F at specific positions on a phenyl ring resulted in higher inhibitory activity. nih.gov The strategic placement of a bromine atom on an indole (B1671886) ring fused to a quinazoline core was also found to yield optimal results in terms of in vitro activity. nih.gov

The following table illustrates the general impact of different substituent types on the activity of related heterocyclic compounds, providing a basis for understanding their potential effects on this compound analogues.

Substituent TypeGeneral Effect on Activity (in related systems)Rationale
Electron-Withdrawing Groups (e.g., -Cl, -Br, -F, -NO2) Often increases activityCan enhance binding affinity through favorable electronic interactions and by increasing the acidity of the tetrazole ring.
Electron-Donating Groups (e.g., -CH3, -OCH3, -NH2) Can either increase or decrease activity depending on the target and substitution patternMay improve binding through favorable steric interactions or by modulating the electronic landscape, but can also lead to steric hindrance or unfavorable electronic effects.
Halogens Activity is highly dependent on the specific halogen and its positionCan increase lipophilicity, potentially improving membrane permeability. Can also form specific halogen bonds with the receptor.

The three-dimensional arrangement of atoms in a molecule (stereochemistry) and its ability to adopt different spatial orientations (conformation) are critical for its interaction with biological receptors. Receptors are chiral environments, and as such, they often exhibit a high degree of stereoselectivity, meaning that one stereoisomer of a drug may be significantly more active than another. nih.gov

For analogues of this compound, particularly those with chiral centers or restricted bond rotation, the specific stereochemistry and preferred conformation can dictate the binding affinity and efficacy. The relative orientation of the tetrazole ring, the benzonitrile (B105546) group, and any other substituents determines the molecule's shape and how well it fits into the receptor's binding site.

Studies on related biphenyl (B1667301) tetrazole compounds, such as the angiotensin II receptor antagonists, have highlighted the importance of the conformation of the biphenyl linkage. The torsional angle between the two phenyl rings influences the spatial positioning of the acidic tetrazole group and other key functionalities, which is crucial for optimal receptor interaction. researchgate.net Molecular dynamics simulations have been used to understand the preferred conformations of such molecules in different environments, such as in solution or when bound to a receptor. researchgate.net

The presence of chiral centers, for example, in a substituent attached to the main scaffold, can lead to enantiomers or diastereomers with markedly different biological activities. One enantiomer may bind with high affinity, while the other may be inactive or even have a different pharmacological effect. nih.gov

Positional Isomerism and Pharmacological Profiles

Positional isomerism, where functional groups are located at different positions on a molecular scaffold, can have a dramatic effect on the pharmacological profile of a compound. nih.gov In the case of this compound analogues, the relative positions of the tetrazole and cyano groups, as well as any other substituents on the phenyl ring, are critical determinants of biological activity.

For example, moving a key substituent from one position to another can drastically alter the molecule's shape and the way it presents its binding motifs to a receptor. A study on positional isomers of biphenyl antimicrobial peptidomimetics demonstrated that the spatial arrangement of hydrophobic and hydrophilic groups significantly impacted their antibacterial efficacy and spectrum of activity. nih.gov While these are different molecules, the principle holds true for this compound analogues.

In the context of antagonists for the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor, the substitution pattern on the phenyl ring is crucial. Shifting a substituent from one position to another can lead to a substantial change in potency. This highlights the sensitivity of the receptor's binding pocket to the precise placement of functional groups.

SAR Studies Targeting Specific Biological Receptors

The principles of SAR are most powerfully applied when focused on a specific biological target. For analogues of this compound, significant research has been conducted on their activity as antagonists of the metabotropic glutamate subtype 5 (mGlu5) receptor and as modulators of the angiotensin II type 1 (AT1) receptor.

The mGlu5 receptor is a G-protein coupled receptor that has been implicated in a variety of neurological and psychiatric disorders. The development of mGlu5 antagonists has been an active area of research. Several series of compounds related to this compound have been identified as potent and selective mGlu5 antagonists.

SAR studies on these compounds have revealed several key features for activity. For example, in a series of 6-substituted-4-anilinoquinazolines, which share some structural similarities with the broader class of heterocyclic compounds, specific substitutions at the 6-position were found to be critical for antagonistic activity. nih.gov The nature of the substituent on the aniline (B41778) ring also played a significant role in determining potency.

The following table presents hypothetical SAR data for a series of mGlu5 antagonists based on a scaffold related to this compound, illustrating the impact of substitutions on activity.

CompoundR1R2mGlu5 IC50 (nM)
1 HH500
2 FH150
3 ClH100
4 CH3H300
5 HF200
6 HCl120

This data is illustrative and based on general SAR principles for this class of compounds.

The AT1 receptor is a key component of the renin-angiotensin system, and its blockade is a major therapeutic strategy for the treatment of hypertension. The biphenyl tetrazole scaffold is a hallmark of the "sartan" class of AT1 receptor antagonists. researchgate.net Although this compound itself is not a sartan, its tetrazolyl-phenyl moiety is a critical component of these drugs.

Extensive SAR studies on sartans have provided a deep understanding of the structural requirements for AT1 receptor antagonism. The acidic tetrazole ring (or a bioisosteric equivalent) is essential for mimicking the C-terminal carboxylate of angiotensin II. The biphenyl scaffold serves to optimally position the tetrazole and a lipophilic side chain that interacts with a hydrophobic pocket in the receptor.

The table below summarizes the SAR for key positions of the losartan (B1675146) scaffold, a prototypical AT1 receptor antagonist.

CompoundR1 (at biphenyl)R2 (at imidazole)AT1 Receptor Binding Affinity (IC50, nM)
Losartan -CH2OHn-Butyl25
EXP3174 (active metabolite of Losartan) -COOHn-Butyl1.9
Analogue 1 -CH2OHPropyl50
Analogue 2 -CH2OHPentyl30
Analogue 3 -COOHPropyl5

This data is based on published literature for losartan and its analogues. researchgate.netnih.gov

Advanced Computational and Theoretical Studies on 4 2h Tetrazol 5 Yl Benzonitrile

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are instrumental in understanding the fundamental electronic and structural characteristics of molecules. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals, energy levels, and other key parameters that govern a molecule's behavior and reactivity.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a robust tool for elucidating the mechanisms of chemical reactions at the atomic level. For tetrazole-containing compounds, DFT calculations can be employed to map out the potential energy surface of synthetic routes, identify transition states, and determine activation energies. While specific DFT studies on the reaction mechanism for the synthesis of 4-(2H-tetrazol-5-yl)benzonitrile are not extensively documented, the principles of DFT are widely applied to understand the formation of the tetrazole ring itself.

The synthesis of 5-substituted tetrazoles often involves the [3+2] cycloaddition of an azide (B81097) with a nitrile. DFT calculations can model this reaction, providing insights into the electronic changes that occur during the bond-forming processes. Theoretical investigations into similar reactions have shown that the coordination of the nitrile to a catalyst, for instance, can significantly lower the activation barrier for the nucleophilic attack by the azide ion acs.org. These computational studies help in optimizing reaction conditions and understanding the role of catalysts in promoting tetrazole ring formation. For this compound, DFT could be used to investigate the concerted versus stepwise nature of the cycloaddition, the influence of the cyano-substituted phenyl ring on the reaction rate, and the regioselectivity of the reaction.

Computational Parameter Significance in Reaction Mechanism Elucidation
Transition State Geometry Provides the molecular structure at the peak of the energy barrier, crucial for understanding the reaction pathway.
Activation Energy (ΔG‡) The energy barrier that must be overcome for the reaction to proceed; a key determinant of reaction rate.
Reaction Energy (ΔGr) The overall energy change of the reaction, indicating whether it is thermodynamically favorable (exergonic) or unfavorable (endergonic).
Natural Bond Orbital (NBO) Analysis Examines the charge distribution and orbital interactions throughout the reaction, revealing the electronic rearrangements.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, FMO analysis can provide valuable information about its electrophilic and nucleophilic nature. The HOMO, being the orbital most likely to donate electrons, indicates regions of nucleophilicity. Conversely, the LUMO, the orbital most likely to accept electrons, points to regions of electrophilicity. In the context of cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other governs the reaction's feasibility and regiochemistry.

Studies on related tetrazole derivatives have utilized DFT calculations to determine their HOMO and LUMO energies. For instance, in a series of designed tetrazole-based compounds, it was found that the introduction of different substituents significantly influences the HOMO-LUMO gap, thereby affecting the stability of the molecules mdpi.com. Less energetic substituents were generally found to increase the energy gap, leading to more stable compounds mdpi.com.

Orbital Description Significance for this compound
HOMO (Highest Occupied Molecular Orbital) The outermost orbital containing electrons.Indicates the molecule's ability to donate electrons (nucleophilicity). The distribution of the HOMO can suggest sites susceptible to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital) The innermost orbital without electrons.Indicates the molecule's ability to accept electrons (electrophilicity). The distribution of the LUMO can suggest sites susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.A larger gap correlates with higher stability and lower reactivity. A smaller gap suggests greater reactivity and potential for electronic transitions.

Spectroscopic Parameter Prediction through Computational Methods

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and electronic properties of a molecule. For this compound, these predictions can be invaluable for its characterization.

Theoretical calculations can simulate infrared (IR) and Raman spectra by computing the vibrational frequencies and intensities of the molecule's normal modes. These calculated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For example, DFT calculations on 2,3-di(p-methylphenyl)tetrazole-5-thione have been used to simulate its vibrational frequencies, showing good agreement with experimental FTIR spectra asianpubs.org.

Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. The predicted absorption maxima (λmax) can be compared with experimental spectra to understand the electronic structure of this compound.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These theoretical chemical shifts are crucial for the interpretation of experimental NMR spectra and for confirming the correct isomeric form of the tetrazole.

Spectroscopic Technique Predicted Parameter Significance for this compound
Infrared (IR) & Raman Spectroscopy Vibrational Frequencies and IntensitiesAids in the assignment of experimental spectral bands to specific bond stretches, bends, and other molecular vibrations, confirming the presence of functional groups.
UV-Visible Spectroscopy Electronic Transition Energies and Oscillator Strengths (λmax)Provides insight into the electronic structure and conjugation within the molecule by predicting the wavelengths of maximum light absorption.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Shifts (δ)Helps in the structural elucidation by predicting the chemical environment of each nucleus (e.g., ¹H, ¹³C), which is essential for assigning peaks in experimental NMR spectra.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to study the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein or nucleic acid. These methods are fundamental in drug discovery and design, providing insights into how a molecule might exert a biological effect.

Prediction of Binding Modes and Affinities to Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The primary goals of docking are to predict the binding mode (the conformation and orientation of the ligand in the active site) and the binding affinity (the strength of the interaction).

For this compound, docking studies could be performed against various protein targets to explore its potential as a therapeutic agent. The tetrazole and benzonitrile (B105546) moieties can participate in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. For instance, the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, a feature that has been observed in the interactions of tetrazole derivatives with biological targets acs.orgnih.gov.

The output of a docking simulation is typically a set of possible binding poses ranked by a scoring function, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding affinity. Studies on other tetrazole derivatives have successfully used molecular docking to predict their binding modes and correlate the docking scores with experimental biological activities nih.govresearchgate.net. For example, in a study of tetrazole derivatives as potential antimicrobials, molecular docking was used to establish the binding mode with specific proteins, and the compound with the highest binding affinity in silico also showed significant activity in vitro nih.gov.

Interaction Type Potential Role in Binding of this compound
Hydrogen Bonding The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors with amino acid residues in the protein's active site.
π-π Stacking The aromatic benzonitrile and tetrazole rings can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions The phenyl ring of the benzonitrile group can form hydrophobic interactions with nonpolar residues in the binding pocket.
Electrostatic Interactions The polar nitrile group and the nitrogen-rich tetrazole ring can participate in electrostatic interactions with charged or polar residues.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial, as its biological activity is often dependent on its three-dimensional shape.

For this compound, a key conformational variable is the dihedral angle between the plane of the benzonitrile group and the plane of the tetrazole ring. Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. This is often achieved by rotating the single bond connecting the two rings and calculating the potential energy at each rotational angle.

Energy minimization is a computational process used to find the arrangement of atoms that corresponds to a local or global minimum on the potential energy surface. This process refines the geometry of the molecule to a more stable conformation. For this compound, energy minimization studies would provide the most stable three-dimensional structure, which is essential for subsequent docking simulations and for understanding its intrinsic properties. Experimental data, such as that from X-ray crystallography of a related compound, 2-(1H-tetrazol-5-yl)benzonitrile, shows a dihedral angle of 37.14° between the benzonitrile and tetrazole rings nih.gov. Computational conformational analysis can explore whether other low-energy conformations exist in different environments, such as in solution.

Computational Technique Objective Relevance to this compound
Systematic Conformational Search To identify all possible low-energy conformations (rotamers) of the molecule.Determines the flexibility of the molecule and identifies the most likely shapes it will adopt, which influences its ability to bind to a receptor.
Potential Energy Surface (PES) Scan To calculate the energy of the molecule as a function of one or more geometric parameters (e.g., dihedral angles).Provides a detailed map of the conformational landscape, highlighting the energy barriers between different conformers.
Energy Minimization To find the 3D structure with the lowest potential energy.Determines the most stable ground-state geometry of the molecule, which is the starting point for most other computational studies.

Theoretical Insights into Tautomeric Equilibria and Regioselectivity

Theoretical and computational studies on 5-substituted tetrazoles provide significant insights into the tautomeric equilibrium between the 1H- and 2H-forms. For many simple tetrazole-based molecules, computational models suggest that both the 1H- and 2H-tautomers can coexist, with the 2H-tautomer being predominant in the gas phase. The nature of the substituent at the 5-position of the tetrazole ring plays a crucial role in influencing this tautomeric equilibrium.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the energies, geometries, and charge distributions of the different tautomeric forms. For a series of 5-substituted tetrazoles, DFT/B3LYP methods have been used to calculate the properties of the anion, the 1H- and 2H-neutral tautomers, and various cation tautomers. These studies indicate that electron-withdrawing substituents at the 5-position can affect the bond lengths within the tetrazole ring in the anionic form. acs.org

The regioselectivity of reactions involving 5-substituted tetrazoles, such as alkylation, is also a subject of theoretical investigation. The synthesis of disubstituted tetrazoles from 1H-5-monosubstituted tetrazoles can lead to a mixture of 1,5- and 2,5-disubstituted products. Theoretical models help in understanding the factors that govern the observed regioselectivity, which is not solely attributable to steric hindrance. These factors can include the mechanism of the reaction (e.g., first-order vs. second-order nucleophilic substitution) and the potential for intramolecular stabilization of reaction intermediates.

Table 1: Theoretical Tautomer Stability in 5-Substituted Tetrazoles

Substituent (R) at C5 Predominant Tautomer (Gas Phase) Computational Method Reference
-H 2H DFT/B3LYP acs.org
-CH3 2H DFT/B3LYP acs.org
-Ph 2H DFT/B3LYP acs.org
-NO2 2H DFT/B3LYP acs.org
-CN (in this compound) 2H (inferred) Not Specified N/A

Computational Predictions of Degradation and Reaction Pathways

Computational studies are pivotal in predicting the degradation and reaction pathways of tetrazole compounds, which are known for their high energy content. The thermal decomposition of tetrazoles has been a particular focus of theoretical investigations.

For substituted tetrazoles, the decomposition mechanism can be influenced by the nature of the substituent. In the case of 5-aminotetrazole (B145819), theoretical studies using methods like the G3 multilevel procedure and DFT have shown that bimolecular reactions can be significant, especially in the condensed phase. researchgate.netnih.gov The dominant unimolecular channel for the decomposition of the amino and 2H isomers in both the gas phase and the melt is found to be N₂ elimination. nih.gov The decomposition of 1,5-substituted tetrazoles is often proposed to occur via isomerization to an azidoimine, followed by the elimination of molecular nitrogen. researchgate.net

Photochemical degradation pathways have also been explored computationally. For certain 5-alkoxy-tetrazoles, the primary photochemical process identified is the elimination of molecular nitrogen, leading to the formation of other cyclic compounds. researchgate.net Flash vacuum pyrolysis of 5-aryltetrazoles can result in the elimination of two molecules of N₂, leading to the formation of arylcarbenes, which can then rearrange. acs.org

While specific computational studies on the degradation pathways of this compound were not identified, the general principles derived from studies on other 5-substituted, particularly 5-aryl, tetrazoles suggest that pathways involving the extrusion of N₂ are likely to be significant in its thermal and photochemical decomposition. The presence of the benzonitrile group may influence the specific intermediates and final products of these degradation reactions.

Table 2: Predicted Decomposition Pathways for Substituted Tetrazoles

Compound/Class Decomposition Type Predicted Primary Pathway Key Intermediates/Products Computational Approach
Unsubstituted Tetrazole Thermal N₂ Elimination Nitrilimine, Carbodiimide W1 high-level procedure
5-Aminotetrazole Thermal N₂ Elimination (unimolecular) Amino-nitrilimine G3, DFT B3LYP
1,5-Disubstituted Tetrazoles Thermal Isomerization then N₂ Elimination Azidoimine Not Specified
5-Alkoxy-tetrazoles Photochemical N₂ Elimination 1,3-Oxazines DFT(B3LYP)
5-Aryltetrazoles Pyrolysis Double N₂ Elimination Arylcarbenes Not Specified

Applications in Supramolecular Chemistry, Coordination Chemistry, and Materials Science

Role of Tetrazoles as Ligands in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. tsijournals.com The choice of the organic linker is crucial in determining the structure, porosity, and functional properties of the resulting MOF. tsijournals.com Tetrazole-based ligands, including derivatives of 4-(2H-tetrazol-5-yl)benzonitrile, have emerged as highly versatile building blocks in MOF synthesis. unimi.it

The deprotonated tetrazole ring is a potent coordinating agent, capable of binding to metal centers through its four nitrogen atoms in various modes, which allows for the creation of diverse and stable framework topologies. unimi.it This multidentate nature and strong networking ability are key advantages in the construction of robust coordination networks. nih.goviucr.org The high nitrogen content of the tetrazole ring is also a desirable feature for applications such as gas storage and separation. nih.govresearchgate.net

Research has demonstrated the successful synthesis of MOFs using tetrazole-containing ligands. For instance, two novel MOFs, {[Zn2(HL)2]·0.5DMF·H2O}n and {[Cd2(HL)2]·1.5H2O}n, were synthesized using an in situ formed tetrazole-based ligand, demonstrating the utility of this scaffold in creating porous materials with high gas selectivity. rsc.org In another example, the ligand 1,4-bis(5-tetrazolyl)benzene, which is structurally related to this compound, was used to prepare new silver and copper-based MOFs. researchgate.net The inherent properties of the tetrazole unit, such as its ability to form strong coordination bonds and participate in hydrogen bonding, contribute significantly to the thermal and chemical stability of the resulting MOFs. unimi.it

Table 1: Examples of MOFs Synthesized with Tetrazole-Based Ligands

MOF CompoundMetal Ion(s)LigandKey FeatureReference(s)
{[Zn2(HL)2]·0.5DMF·H2O}nZn(II)5-[(2H-tetrazol-5-yl)amino]isophthalic acidHigh CO2/N2 and CO2/CH4 selectivity rsc.org
{[Cd2(HL)2]·1.5H2O}nCd(II)5-[(2H-tetrazol-5-yl)amino]isophthalic acidThree-directional intersecting channel system rsc.org
Ag2(btb)Ag(I)1,4-bis(5-tetrazolyl)benzeneDense framework researchgate.net
Cu2(btb)Cu(II)1,4-bis(5-tetrazolyl)benzenePolycrystalline material researchgate.net

Engineering Polymeric Structures and Coordination Complexes Utilizing Tetrazole Scaffolds

The tetrazole functional group is a cornerstone in the construction of coordination polymers and other complex supramolecular structures. iucr.orgresearchgate.net Its capacity to act as a multidentate or bridging ligand, utilizing its multiple nitrogen donor atoms, allows for the assembly of one-, two-, and three-dimensional polymeric networks. iucr.orgresearchgate.net The specific coordination mode of the tetrazole ring can be influenced by factors such as the choice of metal ion, reaction conditions, and the presence of other functional groups on the ligand.

The compound this compound and its isomers serve as excellent examples of ligands for building such structures. For instance, the related compound 2-[(2H-tetrazol-2-yl)methyl]benzonitrile has been synthesized and structurally characterized, revealing how these molecules pack in the solid state. iucr.orgresearchgate.net In its crystal structure, weak C-H···N interactions link molecules into centrosymmetric dimers, demonstrating the role of even weak interactions in forming supramolecular assemblies. iucr.org

The combination of the tetrazole ring with other donor groups within the same molecule creates multifunctional ligands capable of forming even more intricate and functional coordination polymers. unimi.it For example, new mixed ligands combining tetrazole and diketone functionalities have been synthesized and used to create a 2D coordination polymer with a zinc(II) ion, which exhibits interesting photoluminescence properties. unimi.it This highlights the strategy of using tetrazole scaffolds to engineer materials with specific physical or chemical properties. The versatility of the tetrazole group makes it a valuable tool for crystal engineering and the rational design of new coordination complexes. unimi.itiucr.org

Table 2: Crystallographic Data for a Related Tetrazole-Benzonitrile Derivative

CompoundFormulaCrystal SystemSpace GroupKey InteractionReference(s)
2-[(2H-Tetrazol-2-yl)methyl]benzonitrileC9H7N5MonoclinicP21/cC-H···N interactions form centrosymmetric dimers iucr.org
4-[(2H-Tetrazol-2-yl)methyl]benzonitrileC9H7N5TriclinicP-1van der Waals interactions dominate crystal packing nih.goviucr.org

Development of High-Energy Density Materials and Advanced Gas Generators

The tetrazole ring is a paramount scaffold in the field of high-energy density materials (HEDMs). nih.govmdpi.com Its high nitrogen content and large positive heat of formation mean that its decomposition releases a significant amount of energy and a large volume of nitrogen gas (N2), which is environmentally benign. nih.govresearchgate.net These properties make tetrazole-based compounds, including derivatives of this compound, attractive candidates for applications as explosives, propellants, and gas generants for systems like automobile airbags. nih.govgoogle.com

The incorporation of tetrazole rings into a molecule significantly increases its nitrogen content and energy density. nih.gov Researchers design new HEDMs by attaching various energetic groups (e.g., nitro, nitramine, azido) to the tetrazole skeleton to optimize properties like detonation performance, thermal stability, and sensitivity to external stimuli like impact and friction. researchgate.netrsc.org For example, combining tetrazole and triazole groups has led to the development of novel N-rich energetic materials with detonation velocities significantly surpassing that of HMX, a common military explosive. rsc.org Another strategy involves creating planar molecules, such as (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol), which can lead to high crystal densities and superior detonation performance. rsc.org This compound exhibits a detonation velocity of 9017 m s⁻¹, which is considerably higher than that of RDX (8795 m s⁻¹). rsc.org

In the context of gas generators, anhydrous tetrazole compositions are valued for their stability and their ability to combust efficiently to produce substantial volumes of non-toxic gas. google.com Compounds like 5-aminotetrazole (B145819) and bis-(1(2)H-tetrazol-5-yl)-amine are used as fuels in these applications, combined with an oxidizer. google.com The resulting compositions are stable and tend to form slag rather than harmful particulate matter upon combustion, a significant advantage for airbag inflators. google.com The development of tetrazole-based HEDMs is driven by the goal of creating safer and more powerful energetic materials to replace traditional explosives like TNT and RDX. researchgate.netrsc.org

Table 3: Performance of Selected Tetrazole-Based Energetic Materials

CompoundKey FeatureDetonation Velocity (m/s)Decomposition Temp. (°C)Reference(s)
N3-3 (Triazole-Tetrazole System)Surpasses HMX performance9341302 rsc.org
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol)High density, planar molecule9017- rsc.org
RDX (Reference)Common military explosive8795- rsc.org
HMX (Reference)Common military explosive-- rsc.org

Analytical and Spectroscopic Methodologies for Characterization and Mechanistic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 4-(2H-tetrazol-5-yl)benzonitrile. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom in the molecule.

The compound exhibits annular tautomerism, existing in equilibrium between the 1H and 2H forms of the tetrazole ring. While the 2H tautomer is often considered more stable, the position of the equilibrium can be influenced by the solvent and the physical state. The reported NMR data typically corresponds to the most stable tautomer under the specific experimental conditions, which is often the 1H-tetrazole isomer. rsc.orgrsc.org

In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the ¹H NMR spectrum shows two distinct signals corresponding to the protons on the para-substituted benzene (B151609) ring. These appear as doublets, characteristic of an AA'BB' spin system. rsc.org The ¹³C NMR spectrum provides signals for all eight carbon atoms, including the quaternary carbons of the phenyl and tetrazole rings, the carbons of the benzene ring, and the carbon of the nitrile group. rsc.orgrsc.org

Table 1: NMR Spectroscopic Data for 4-(1H-tetrazol-5-yl)benzonitrile in DMSO-d₆

Nucleus Technique Chemical Shift (δ) in ppm Signal Description
¹H400 MHz NMR8.27 - 8.29doublet (2H)
¹H400 MHz NMR8.06 - 8.08doublet (2H)
¹³C100 MHz NMR155.77Tetrazole C5
¹³C100 MHz NMR133.89Aromatic CH
¹³C100 MHz NMR128.48Aromatic C (ipso, attached to tetrazole)
¹³C100 MHz NMR128.29Aromatic CH
¹³C100 MHz NMR118.89Nitrile C≡N
¹³C100 MHz NMR113.91Aromatic C (ipso, attached to CN)

Source: rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pathways upon ionization. The molecular formula, C₈H₅N₅, corresponds to an average mass of approximately 171.16 g/mol . chemspider.com The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass, confirming the elemental composition. rsc.org

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for related compounds include:

Loss of Dinitrogen (N₂): A characteristic fragmentation of the tetrazole ring, leading to a significant fragment ion at [M-28]⁺.

Loss of Hydrogen Cyanide (HCN): Cleavage of the nitrile group from the aromatic ring can result in a fragment at [M-27]⁺.

Benzonitrile (B105546) Cation: Fragmentation may also produce an ion corresponding to the benzonitrile cation (C₇H₅N⁺) at m/z 103. nist.gov

Phenyl Cation: Subsequent loss of HCN from the benzonitrile cation can lead to a phenyl cation (C₆H₅⁺) at m/z 77. nist.gov

Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the benzonitrile and tetrazole moieties. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum provides clear evidence for the key structural components of the molecule. rsc.orgrsc.org

The most prominent and diagnostically important absorption is that of the nitrile (C≡N) group, which appears as a sharp, intense band in the region of 2220-2230 cm⁻¹. rsc.org The N-H stretch of the tetrazole ring typically appears as a broad band in the 3000-3500 cm⁻¹ region, often overlapping with C-H stretching vibrations. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while vibrations associated with the tetrazole and benzene rings (C=C and C=N stretches) appear in the 1400-1600 cm⁻¹ fingerprint region. rsc.orgpnrjournal.com

Table 2: Key FT-IR Vibrational Frequencies for 4-(1H-tetrazol-5-yl)benzonitrile

Wavenumber (cm⁻¹) Assignment
2919.35, 2899.35Aromatic C-H stretching
2223.82C≡N (Nitrile) stretching
1594.76Aromatic C=C stretching
1423.15Ring stretching (Tetrazole/Benzene)
822.22C-H out-of-plane bending (para-substitution)

Source: rsc.org

X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While a specific crystal structure for this compound is not available in the cited literature, analysis of closely related compounds like 4-(1H-tetrazol-5-yl)benzene-1,3-diol offers significant insight into the expected structural features. nih.gov

For 4-(1H-tetrazol-5-yl)benzene-1,3-diol, the phenyl and tetrazole rings are nearly coplanar, with a small dihedral angle between them. nih.gov A similar planarity would be expected for this compound.

Table 3: Representative Crystal Data for the Analogous Compound 4-(1H-Tetrazol-5-yl)benzene-1,3-diol

Parameter Value
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)16.109
b (Å)7.2931
c (Å)12.8708
V (ų)1512.2
Z8
Key InteractionsO-H···N and N-H···O hydrogen bonds

Source: nih.gov

Q & A

Basic: What are the most reliable synthetic routes for 4-(2H-tetrazol-5-yl)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves reacting 4-cyanophenyl intermediates with azides under Huisgen cycloaddition conditions. For example:

  • Step 1: React 4-cyanobenzaldehyde with sodium azide and ammonium chloride in DMF at 100°C for 12 hours to form the tetrazole ring .
  • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>98%) .
  • Optimization: Adjust solvent polarity (e.g., DMF vs. DMSO) to improve yields. Catalytic Fe complexes (e.g., Bu₄N[Fe(CO)₃(NO)]) enhance regioselectivity .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Huisgen Cycloaddition75–8598DMF, NaN₃, 100°C, 12h
Hydrosilylation60–7095Fe catalyst, THF, 80°C, 8h

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks using SHELX software (e.g., SHELXL for refinement). Parameters include triclinic symmetry (space group P1) with unit cell dimensions a = 6.65 Å, b = 7.55 Å, c = 10.07 Å .
  • NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆) to confirm substituents:
    • ¹H: δ 8.15–8.17 (m, aromatic H), δ 4.84 (s, CH₂) .
    • ¹³C: Peaks at 120–125 ppm (C≡N), 145–150 ppm (tetrazole C) .

Advanced: How do structural modifications influence the biological activity of tetrazole-containing analogs?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Substituent Effects: Electron-withdrawing groups (e.g., –CF₃) at the para position enhance receptor antagonism (e.g., mGlu5 receptor IC₅₀ < 10 nM) .
  • Tetrazole Positioning: 5-Substituted tetrazoles (vs. 1-substituted) improve metabolic stability due to reduced susceptibility to CYP450 oxidation .

Table 2: SAR of Tetrazole Derivatives

SubstituentReceptor Affinity (IC₅₀)Metabolic Stability (t₁/₂)Reference
–CF₃ (para)8.2 nM4.5 h
–OCH₃ (meta)120 nM2.1 h

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Case Study: Discrepancies in ¹H NMR peaks (e.g., δ 7.32 vs. δ 7.45 for –NH₂) may arise from solvent polarity or tautomerism.
    • Solution: Conduct variable-temperature NMR (VT-NMR) to identify tautomeric equilibria .
    • Validation: Cross-check with high-resolution mass spectrometry (HRMS) and IR (C≡N stretch at ~2230 cm⁻¹) .

Advanced: What strategies improve yield in multi-step syntheses of this compound derivatives?

Methodological Answer:

  • Stepwise Optimization:
    • Intermediate Isolation: Purify 4-(cyanomethyl)benzonitrile via recrystallization (ethanol/water) before azide cyclization .
    • Catalyst Screening: Test Pd/C vs. Fe complexes for hydrogenation steps to minimize side reactions .
  • Scale-Up: Use flow chemistry for azide reactions to enhance safety and reproducibility .

Advanced: How is the biological activity of this compound evaluated in receptor-binding assays?

Methodological Answer:

  • In Vitro Assays:
    • Radioligand binding (e.g., [³H]MPEP for mGlu5 receptors) with HEK293 cells transfected with target receptors .
    • Measure IC₅₀ values using fluorescence polarization (FP) or scintillation proximity assays (SPA) .
  • In Vivo Correlation: Cross-species oral bioavailability studies in rats (plasma AUC₀–24h ≥ 500 ng·h/mL) .

Basic: What analytical techniques ensure purity and stability of this compound?

Methodological Answer:

  • HPLC: Use C18 columns (gradient: 0.1% TFA in H₂O/MeCN) to detect impurities (<0.5%) .
  • Stability Testing: Store at –20°C under argon; monitor degradation via LC-MS over 6 months (e.g., hydrolysis of C≡N to CONH₂) .

Advanced: How can computational modeling predict the reactivity of tetrazole derivatives?

Methodological Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in cycloadditions .
  • Docking Studies: Use AutoDock Vina to model interactions with mGlu5 receptors (binding energy ≤ –9.5 kcal/mol) .

Advanced: What factors influence the solubility and stability of this compound in biological buffers?

Methodological Answer:

  • Solubility: Adjust pH to 7.4 (PBS buffer) to enhance solubility (logP = 1.2). Co-solvents like DMSO (≤5%) are tolerated in cell-based assays .
  • Degradation Pathways: Protect from UV light to prevent tetrazole ring opening. Use antioxidants (e.g., BHT) in storage solutions .

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